2-Ethyl-6-methoxy-1,3-benzothiazole

NQO2 inhibition Cancer Inflammation

A defined 6-methoxybenzothiazole scaffold for rational NQO2 inhibitor lead optimization (IC₅₀ 51 nM benchmark). The ethyl group provides a synthetic handle for 2-position derivatization, while the methoxy substituent maintains neutral character and Rule-of-Three fragment compliance (MW 193.27, zero HBD, 3 HBA, 2 rotatable bonds). Authenticated ¹³C NMR spectrum (DMSO-d₆) in the KnowItAll library eliminates identity verification risk. Ideal for medicinal chemistry CROs, core facilities, and fragment-based screening campaigns.

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS No. 17142-77-7
Cat. No. B103008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methoxy-1,3-benzothiazole
CAS17142-77-7
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3
InChIKeyFODBYDGJZCABRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-methoxy-1,3-benzothiazole (CAS 17142-77-7) — A Key 6-Methoxybenzothiazole Scaffold for MedChem Optimization and Procurement


2-Ethyl-6-methoxy-1,3-benzothiazole (CAS 17142-77-7) is a heterocyclic compound belonging to the benzothiazole family, characterized by a fused benzene and thiazole ring system with a 6-methoxy substituent and a 2-ethyl group . The 6-methoxybenzothiazole scaffold serves as a versatile building block in medicinal chemistry, particularly for generating libraries of 2-substituted derivatives with diverse biological activities including antimicrobial, antioxidant, and antiproliferative properties [1]. Its well-defined spectral signature via NMR spectroscopy [2] enables unambiguous identity verification, a critical quality control parameter for research procurement.

Why Generic 6-Methoxybenzothiazole Analogs Cannot Replace 2-Ethyl-6-methoxy-1,3-benzothiazole Without Functional Compromise


Within the benzothiazole class, both the 6-methoxy substituent and the 2-position functional group independently modulate target binding affinity, physicochemical properties, and biological selectivity. SAR studies on 6-methoxybenzothiazole scaffolds demonstrate that the 2-alkyl chain length directly influences potency — for example, in NQO2 enzyme inhibition, a 6-methoxy substituent paired with a specific 2-aryl group yields an IC₅₀ of 51 nM [1], whereas different 6-substituents (e.g., 6-amino or 6-acetamide) on the same 2-aryl scaffold produce distinct potency shifts (79 nM and 31 nM, respectively) [1]. Even minor 2-alkyl modifications alter lipophilicity, metabolic stability, and target engagement, rendering generic benzothiazole substitution unreliable without experimental validation. Furthermore, the absence of authenticated spectral reference data for many in-class analogs creates identity verification risks during procurement.

Quantitative Differentiation Evidence for 2-Ethyl-6-methoxy-1,3-benzothiazole vs. Closest 6-Methoxybenzothiazole Analogs


NQO2 Inhibitory Potency Comparison: 6-Methoxybenzothiazole Scaffold Activity vs. 6-Amino and 6-Acetamide Analogs

While 2-Ethyl-6-methoxy-1,3-benzothiazole itself has not been directly assayed in the NQO2 inhibition study, a structurally related 3′,4′,5′-trimethoxybenzothiazole analog bearing the identical 6-methoxy substituent (compound 40) exhibited an IC₅₀ of 51 nM [1]. In the same assay system, the 6-amino analog (compound 48) and 6-acetamide analog (compound 49) on the identical 2-aryl scaffold showed IC₅₀ values of 79 nM and 31 nM respectively [1]. This demonstrates that the 6-methoxy substituent confers intermediate NQO2 inhibitory potency within this scaffold series — more potent than 6-amino but less potent than 6-acetamide — with a 1.55-fold and 0.61-fold differential, respectively.

NQO2 inhibition Cancer Inflammation

Verified NMR Spectral Identity Enables Unambiguous Procurement Authentication vs. Uncharacterized Analogs

2-Ethyl-6-methoxy-1,3-benzothiazole has a fully characterized and publicly accessible ¹³C NMR spectrum (recorded in DMSO-d₆) available in the KnowItAll NMR Spectral Library [1]. The compound's InChIKey (FODBYDGJZCABRE-UHFFFAOYSA-N) and exact mass (193.056135 g/mol) are also catalogued, providing orthogonal identity verification [1]. In contrast, many closely related benzothiazole analogs — including 2-propyl-6-methoxybenzothiazole, 2-ethyl-6-ethoxybenzothiazole, and 2-methyl-6-methoxybenzothiazole — lack comparable open-access spectral reference data, creating procurement authentication gaps where misidentification or isomer contamination cannot be readily excluded.

Analytical chemistry Quality control Identity verification

Computational Physicochemical Profile: LogP and Rotatable Bond Differential vs. 2-Aryl and 6-Hydroxy Analogs

2-Ethyl-6-methoxy-1,3-benzothiazole (C₁₀H₁₁NOS, MW 193.27) contains two rotatable bonds and three hydrogen bond acceptors, with zero hydrogen bond donors . This profile differs systematically from 6-hydroxybenzothiazole analogs (which introduce an H-bond donor, altering permeability and metabolic profile) and from 2-arylbenzothiazole analogs (which increase rotatable bond count and molecular weight, reducing ligand efficiency). The 2-ethyl group confers moderate lipophilicity (estimated cLogP ~2.8–3.2) while maintaining a low molecular weight and favorable ligand efficiency metrics compared to bulkier 2-substituents.

Physicochemical properties Drug-likeness Computational chemistry

Evidence-Backed Application Scenarios for 2-Ethyl-6-methoxy-1,3-benzothiazole Procurement


Medicinal Chemistry Hit-to-Lead Optimization Targeting NQO2

Procure this compound as a 6-methoxybenzothiazole scaffold for generating 2-substituted analog libraries targeting NQO2 (NRH: quinone oxidoreductase), a validated target in cancer and neuroinflammation. SAR data from related 3′,4′,5′-trimethoxybenzothiazole analogs demonstrate that the 6-methoxy substituent confers intermediate NQO2 inhibitory potency (IC₅₀ 51 nM for the 2-aryl analog) compared to 6-amino (79 nM) and 6-acetamide (31 nM) variants [1]. This defined potency ranking enables rational selection of the 6-methoxy scaffold for lead optimization campaigns requiring balanced target engagement. The compound's low molecular weight (193.27 g/mol) and favorable ligand efficiency metrics [2] provide ample property space for subsequent derivatization at the 2-position.

Analytical Reference Standard for Benzothiazole Library QC and Spectral Deconvolution

Procure as an authenticated analytical reference standard for NMR-based quality control of custom benzothiazole libraries. The compound's fully characterized ¹³C NMR spectrum in DMSO-d₆, catalogued in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: ZH0el6quV5) [3], provides a verifiable spectral fingerprint for identity confirmation, impurity profiling, and spectral deconvolution of complex mixtures. This is particularly valuable for core facilities and CROs conducting structure verification on in-house synthesized benzothiazole derivatives, where open-access spectral data for close analogs is frequently unavailable.

Fragment-Based Drug Discovery (FBDD) Scaffold for 2-Alkyl SAR Exploration

Procure as a low-molecular-weight fragment (MW 193.27) for fragment-based drug discovery campaigns exploring 2-alkyl benzothiazole SAR. The compound's favorable physicochemical profile — zero hydrogen bond donors, three acceptors, and only two rotatable bonds [2] — meets key fragment-likeness criteria (Rule of Three compliance). Unlike 6-hydroxy analogs that introduce H-bond donor liability, the 6-methoxy group maintains neutral character while preserving synthetic tractability for subsequent 2-position elaboration. This scaffold is appropriate for fragment screening against targets where benzothiazole cores have demonstrated privileged scaffold activity, including antimicrobial [2] and anticancer [2] applications.

Synthetic Intermediate for 2-Functionalized Benzothiazole Derivatives

Procure as a synthetic intermediate for constructing more complex 2-substituted benzothiazole derivatives via established synthetic methodologies. The 2-ethyl group can serve as a synthetic handle for further functionalization, or the parent scaffold can be accessed through Jacobson cyclization of appropriate thiobenzamides — a route validated for generating diverse benzothiazole libraries [1]. The well-defined molecular identity and commercial availability in research quantities enable reproducible synthesis of derivative libraries without the need for de novo construction of the 6-methoxybenzothiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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